REACTION_CXSMILES
|
[C:1]1([CH2:9][C:10](OCC)=[O:11])([CH2:4][C:5](OC)=[O:6])[CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O)(C)C.Cl>C1COCC1>[C:1]1([CH2:9][CH2:10][OH:11])([CH2:4][CH2:5][OH:6])[CH2:3][CH2:2]1 |f:1.2.3.4.5.6|
|
Name
|
ethyl methyl 2,2′-cyclopropane-1,1-diyldiacetate
|
Quantity
|
109.5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)(CC(=O)OC)CC(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after cooling again to −10° C.
|
Type
|
FILTRATION
|
Details
|
filtered off with suction through Celite
|
Type
|
WASH
|
Details
|
The residue was washed with ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
extracted repeatedly with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from acetonitrile
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |